1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one
Description
1-[3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one is a synthetic compound featuring an 8-azabicyclo[3.2.1]octane core substituted with a pyrazole ring at the 3-position and a thiophen-3-yl ethanone moiety at the 8-position. This bicyclic scaffold is frequently utilized in medicinal chemistry due to its conformational rigidity, which enhances receptor binding specificity .
Properties
IUPAC Name |
1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(8-12-4-7-21-11-12)19-13-2-3-14(19)10-15(9-13)18-6-1-5-17-18/h1,4-7,11,13-15H,2-3,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAUMBXKWISODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the bicyclic octane structure and the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being studied for its potential as a pharmaceutical agent due to its structural features that may allow it to interact with biological targets effectively. Research indicates that similar compounds can act as inhibitors for various enzymes and receptors, suggesting that this compound might exhibit similar therapeutic properties.
Studies have shown that compounds with the azabicyclo[3.2.1]octane scaffold often display a wide range of biological activities, including:
- Antimicrobial Properties : Potential effectiveness against various pathogens.
- Antitumor Activity : Preliminary data suggests possible cytotoxic effects on cancer cell lines.
Neurological Research
Given the structural similarities to known psychoactive compounds, this compound may also be explored for its effects on the central nervous system, particularly in treating disorders such as anxiety and depression.
Material Science
The unique combination of chemical properties makes this compound a candidate for applications in materials science, potentially leading to the development of new polymers or nanomaterials with specific functionalities.
Case Studies
Several studies have highlighted the potential applications of similar compounds:
- Tropane Alkaloids Research : The azabicyclo[3.2.1]octane scaffold is central to many tropane alkaloids known for their diverse biological activities. Research focused on enantioselective synthesis has paved the way for developing new derivatives with enhanced efficacy and selectivity in biological systems .
- Novel Antipsychotic Agents : Compounds with similar frameworks have been investigated as potential antipsychotic medications, demonstrating varying degrees of success in clinical trials .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one | Pyrazole ring, Azabicyclo octane, Thiophene | Potential antitumor and antimicrobial |
| Tropane Alkaloids | Azabicyclo octane core | Diverse biological activities including analgesic effects |
| Novel Antipsychotic Candidates | Various substitutions on azabicyclo framework | Targeting neurotransmitter systems |
Mechanism of Action
The mechanism of action of 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
Core Modifications
- Substituent Diversity: Thiophene vs. Pyrazole vs. Triazole: Pyrazole (target compound) and triazole (Compound 16) substituents differ in hydrogen-bonding capacity, influencing interactions with polar residues in binding pockets .
Pharmacological Potential
- Receptor Targeting : Analogs like Compound 16 and Tropifexor demonstrate activity against GPCRs and nuclear receptors, suggesting the target compound may share similar mechanistic pathways .
- Physicochemical Properties : Thiophene-containing compounds (target, BK65786) exhibit moderate logP values (~2.5–3.5), balancing solubility and membrane permeability .
Biological Activity
1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a unique combination of a pyrazole ring, an azabicyclo octane framework, and a thiophene moiety. Its molecular formula is , with a molecular weight of 301.4 g/mol. The intricate arrangement of these structural components is believed to contribute significantly to its biological activity.
| Feature | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 301.4 g/mol |
| Structural Components | Pyrazole ring, azabicyclo octane, thiophene |
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs to 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one exhibit significant antimicrobial properties. In vitro studies have shown that related pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar capabilities .
2. Analgesic Properties
A study involving the synthesis of pyrazole-containing thiophenes highlighted the analgesic potential of related compounds. For instance, compounds derived from similar structures demonstrated significant analgesic effects in animal models, particularly in the acetic acid-induced writhing test . The mechanism appears to involve modulation of pain pathways, potentially through interactions with opioid receptors or other pain-related targets.
3. Anticancer Activity
Emerging evidence suggests that pyrazole derivatives can act as anticancer agents by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The specific mechanisms are thought to involve the inhibition of key enzymes involved in cancer metabolism and signaling pathways . Further studies are needed to elucidate the precise anticancer effects of 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within biological systems:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as phospholipase A2 and cyclooxygenase (COX), which are involved in inflammatory processes .
- Receptor Modulation : The structural features suggest potential interactions with G-protein coupled receptors (GPCRs), which play crucial roles in various signaling pathways related to pain and inflammation.
Case Study 1: Analgesic Efficacy
In a comparative study assessing the analgesic effects of various pyrazole derivatives, one analog demonstrated a significant reduction in writhing responses compared to control groups treated with standard analgesics like aspirin . This suggests that structurally similar compounds may share common mechanisms leading to pain relief.
Case Study 2: Antimicrobial Assessment
A series of tests conducted on pyrazole derivatives indicated promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) suggesting effective antimicrobial activity . Such findings warrant further investigation into the potential therapeutic applications of 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of bicyclic ketones with fused heterocycles (e.g., pyrazole and thiophene) often requires controlled condensation reactions. For example, Claisen-Schmidt condensation under basic conditions (e.g., piperidine catalysis in ethanol/DMF) is effective for coupling ketones with aldehydes, as seen in analogous thiophene-pyrazole hybrids . Optimization involves monitoring reaction time (3–6 hours) and solvent polarity to avoid byproducts. Purification via recrystallization (ethanol/DMF mixtures) is critical to achieve ≥95% purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H-NMR : Distinct peaks for pyrazole protons (δ ~7.5–8.9 ppm) and thiophene protons (δ ~7.3–7.6 ppm) help confirm substitution patterns .
- IR : Stretching frequencies for C=O (1720 cm⁻¹) and NH/OH groups (3200–3320 cm⁻¹) validate ketone and hydrogen-bonding functionalities .
- 13C-NMR : Signals for carbonyl carbons (δ ~185 ppm) and aromatic carbons (δ ~120–160 ppm) distinguish bicyclic and thiophene moieties .
Advanced Research Questions
Q. What strategies mitigate discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Contradictions often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To address this:
- In vitro : Use human liver microsomes to simulate metabolic stability .
- In vivo : Apply randomized block designs with split-split plots (e.g., 4 replicates, 5 plants/group) to control variability in biological assays, as demonstrated in phytochemical studies .
- Data normalization : Express activity relative to positive controls (e.g., EGFR inhibitors for anticancer studies) to standardize comparisons .
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer :
- Physicochemical properties : Calculate logP (~1.8), topological polar surface area (~102 Ų), and hydrogen-bonding capacity (2 donors, 6 acceptors) to estimate solubility and biodegradability .
- Environmental distribution : Use fugacity models to simulate partitioning into soil/water compartments, referencing frameworks like Project INCHEMBIOL for long-term ecosystem impact assessments .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Scaffold diversification : Replace thiophene-3-yl with substituted thiophenes (e.g., 5-bromothiophene) or pyridines to assess electronic effects on bioactivity .
- Dose-response studies : Employ 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays at concentrations of 0.1–100 µM to quantify cytotoxicity .
- Statistical validation : Use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across analogs .
Data Contradiction Analysis
Q. How should researchers address conflicting spectroscopic data for this compound in published studies?
- Methodological Answer :
- Reproducibility checks : Verify solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts .
- Spectral simulations : Use software like ACD/Labs or ChemDraw to predict and compare theoretical vs. experimental spectra .
- Cross-lab validation : Share samples with independent labs for blinded IR/MS analyses to rule out instrumentation bias .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
